Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate
CAS No.: 82419-95-2
Cat. No.: VC15950319
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82419-95-2 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | ethyl 3-oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7-tetraene-5-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O3/c1-2-16-12(15)7-6-13-8-4-3-5-9-10(8)11(7)17-14-9/h6H,2-5H2,1H3 |
| Standard InChI Key | MAGRQNTZWGCCNB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C2CCCC3=NOC1=C23 |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound features a tricyclic system comprising a quinoline core fused with an isoxazole ring. The IUPAC name, ethyl 3-oxa-2,7-diazatricyclo[6.3.1.0⁴,¹²]dodeca-1,4(12),5,7-tetraene-5-carboxylate, reflects its intricate topology . Key structural attributes include:
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Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
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Quinoline moiety: A bicyclic system with a benzene ring fused to a pyridine ring.
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Ethyl ester group: A carboxylate substituent at position 3, enhancing solubility for synthetic intermediates .
The planar structure is stabilized by π-conjugation across the fused rings, as evidenced by its canonical SMILES representation: CCOC(=O)C1=CN=C2CCCC3=NOC1=C23 .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.23 g/mol | |
| CAS Registry Number | 82419-95-2 | |
| XLogP3 | 2.2 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
General Approaches to Isoxazoloquinoline Synthesis
While explicit protocols for this compound are scarce, its synthesis likely involves:
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Cyclization Reactions: Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes or alkenes . For example, halogenoximes (e.g., chloroxime) react with trifluoropropene derivatives in the presence of NaHCO₃ to yield 3,5-disubstituted isoxazoles .
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Quinoline Functionalization: Subsequent fusion of the isoxazole with a preformed quinoline backbone using Friedländer or Skraup syntheses.
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Esterification: Introduction of the ethyl carboxylate group via acid-catalyzed esterification of a carboxylic acid intermediate .
A hypothetical pathway is outlined below:
Regioselectivity in cycloadditions is governed by steric and electronic factors, favoring 3,5-disubstitution over 3,4-isomers .
Analytical and Spectral Data
Spectroscopic Characterization
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¹H NMR: Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a quartet for the ester CH₂ (δ 4.1–4.3 ppm), and aromatic protons in the δ 7.0–8.5 ppm range .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=N stretching) .
Table 2: Hypothetical Spectral Peaks
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, 3H), δ 4.25 (q, 2H), δ 7.8 (m, 3H) |
| ¹³C NMR | δ 14.1 (CH₃), δ 61.5 (CH₂), δ 165.2 (C=O) |
| MS (ESI+) | m/z 233.1 [M+H]⁺ |
Challenges and Future Directions
Synthetic Hurdles
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Exothermic Reactions: Ester hydrolysis to carboxylic acids requires controlled conditions to mitigate exothermicity .
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Regioselectivity: Ensuring 3,5-disubstitution during cycloaddition necessitates precise stoichiometry and solvent selection .
Research Opportunities
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